

# ZW4864's role in triple-negative breast cancer

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## Compound of Interest

Compound Name: ZW4864

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An In-depth Technical Guide on the Role of **ZW4864** in Triple-Negative Breast Cancer

## Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary systemic treatment, highlighting a significant unmet medical need for targeted therapies. The designation "**ZW4864**" has been associated with two distinct investigational compounds with potential relevance to TNBC: the HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-molecule inhibitor of the Wnt/ $\beta$ -catenin signaling pathway. This guide provides a detailed technical overview of both entities, their mechanisms of action, and the available preclinical and clinical data concerning their role in triple-negative breast cancer.

## Part 1: Zanidatamab Zovodotin (Formerly ZW49)

Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression, representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab zovodotin.[2] However, it is important to note that the clinical development of zanidatamab zovodotin has been discontinued.[3]

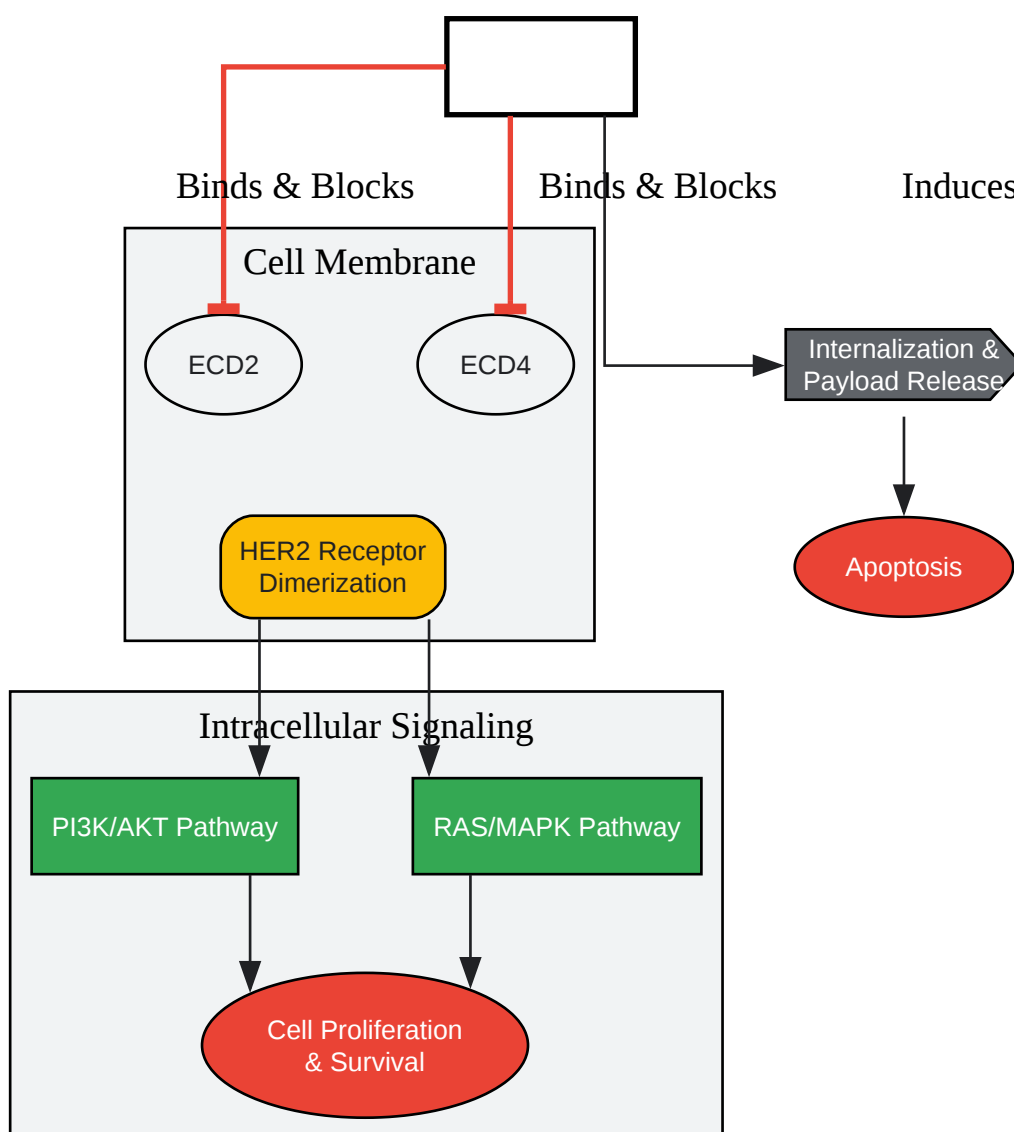
## Mechanism of Action

Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic antibody, zanidatamab, and its cytotoxic payload.

- **Biparatopic HER2 Targeting:** The antibody component, zanidatamab, simultaneously binds to two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4 (ECD4). This unique binding mode, which targets the same domains as trastuzumab and pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]
- **Dual HER2 Signal Blockade:** By binding to two different sites, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and survival.[4]
- **Cytotoxic Payload Delivery:** Zanidatamab is conjugated to a proprietary auristatin payload via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death.
- **Immunogenic Cell Death:** The design of zanidatamab zovodotin also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[4]

## Signaling Pathway

The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin is the HER2 signaling cascade.



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Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

## Clinical Data in HER2-Expressing Breast Cancer

While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%. [6]

Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer

Clinical Trial Phase	Patient Population	Treatment	N	Confirmed Objective Response Rate (cORR)	Disease Control Rate (DCR)	Median Duration of Response (DoR)
Phase 1 (NCT03821233)	HER2+ Breast Cancer	Monotherapy	8	13% <a href="#">[6]</a>	50% <a href="#">[6]</a>	Not Reported
Phase 1	HER2-low Metastatic Breast Cancer	Combination with Chemotherapy	15	20% <a href="#">[2]</a>	Not Reported	10.4 months <a href="#">[2]</a>

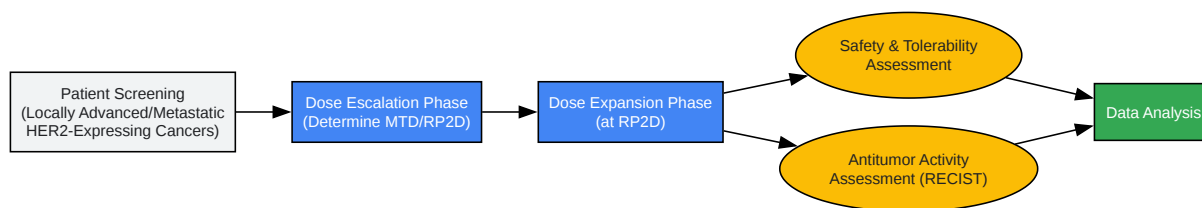
## Experimental Protocols

### Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab zovodotin.[\[6\]](#)
- Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed following treatment with existing approved therapies.[\[4\]](#)[\[6\]](#)
- Methodology: This was a multicenter, open-label, dose-escalation and cohort-expansion study.[\[4\]](#) Patients received zanidatamab zovodotin intravenously. The dose-expansion cohorts included patients with HER2-positive breast cancer, HER2-positive

gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers.

[6]



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Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

## Part 2: ZW4864 Small-Molecule Inhibitor

A distinct compound, also designated **ZW4864**, has been identified as a small-molecule inhibitor of the  $\beta$ -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The Wnt/ $\beta$ -catenin signaling pathway is frequently dysregulated in various cancers, including TNBC, where it contributes to tumor progression and therapy resistance.[8]

### Mechanism of Action

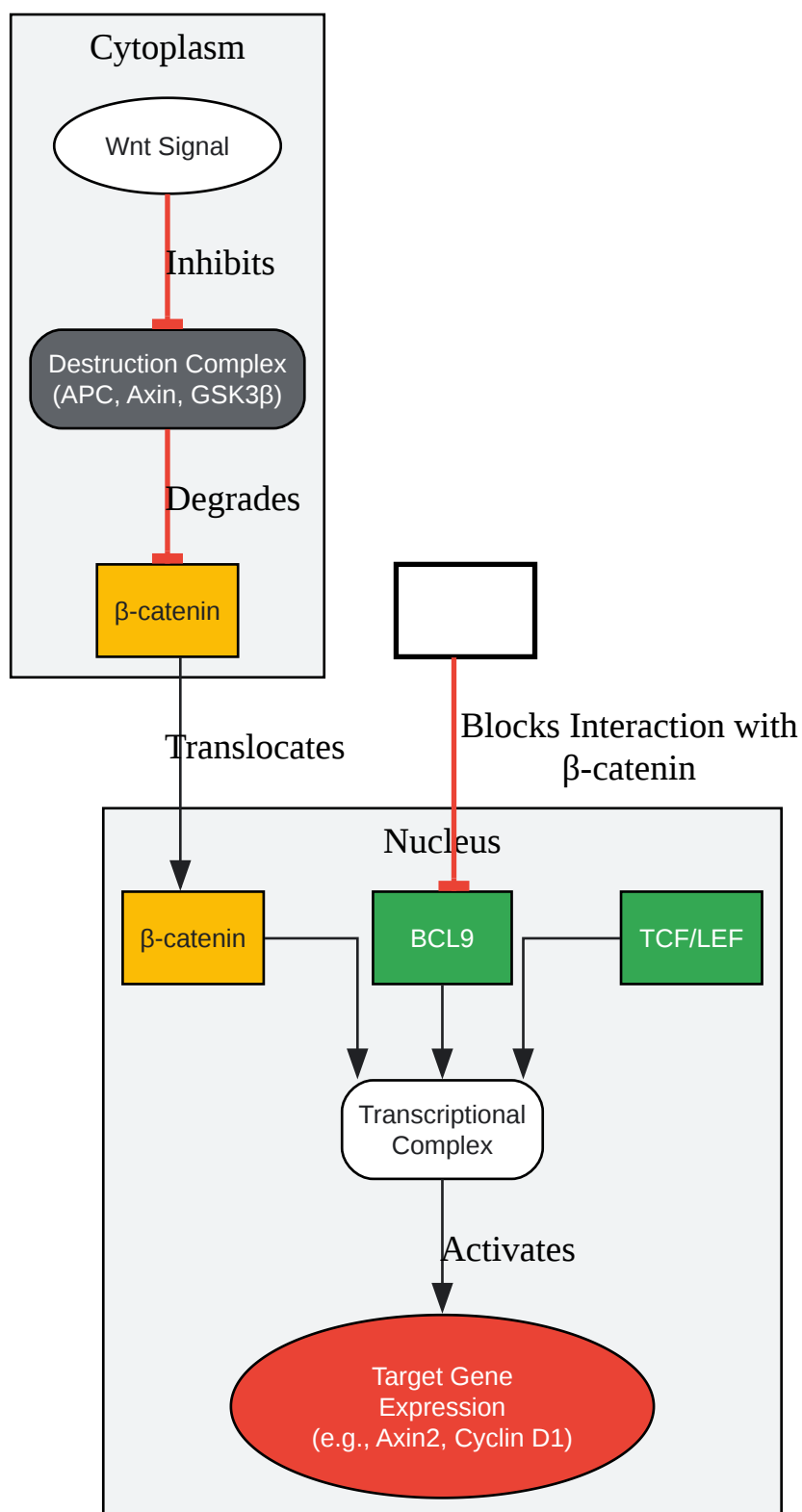
**ZW4864** functions by disrupting the interaction between  $\beta$ -catenin and its coactivator BCL9.

- **Inhibition of  $\beta$ -catenin/BCL9 Interaction:** In the nucleus of cancer cells with aberrant Wnt signaling,  $\beta$ -catenin forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenic target genes.[7] **ZW4864** directly interferes with the binding of  $\beta$ -catenin to BCL9, thereby inhibiting the formation of this transcriptional complex.
- **Suppression of Wnt Target Gene Expression:** By blocking the  $\beta$ -catenin/BCL9 interaction, **ZW4864** leads to the downregulation of Wnt/ $\beta$ -catenin target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.[7]

- Inhibition of Cancer Cell Growth: The suppression of oncogenic gene expression ultimately results in the inhibition of Wnt-dependent cancer cell growth.[\[7\]](#)

## Signaling Pathway

**ZW4864** targets the final transcriptional activation step of the canonical Wnt/ $\beta$ -catenin signaling pathway.



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Figure 3: Mechanism of action of the small-molecule inhibitor **ZW4864** on the Wnt/ $\beta$ -catenin pathway.

## Preclinical Data in TNBC Models

A preclinical study investigated the effects of **ZW4864** in TNBC cell lines with hyperactive  $\beta$ -catenin signaling.<sup>[7]</sup>

Table 2: Preclinical Activity of **ZW4864** in TNBC Cell Lines

Cell Line	Assay	Endpoint	ZW4864 Activity
MDA-MB-468 (TNBC)	Cell Growth Inhibition Rescue	Reversal of growth inhibition	Constitutive activation of $\beta$ -catenin rescued ZW4864-treated cells. <sup>[7]</sup>
SW480 (Colon Cancer)	qPCR of Wnt Target Genes	Gene Expression	At 10 $\mu$ M, had slight or no effect on Axin2, cyclin D1, and BCL9L. <sup>[7]</sup>
HCT116 (Colon Cancer)	Cell Growth Inhibition	Selectivity vs. Normal Cells	1.2-fold selective over MCF10A (normal breast epithelial cells). <sup>[7]</sup>
MDA-MB-231 (TNBC)	Cell Growth Inhibition	Selectivity vs. Normal Cells	3.2-fold selective over MCF10A. <sup>[7]</sup>

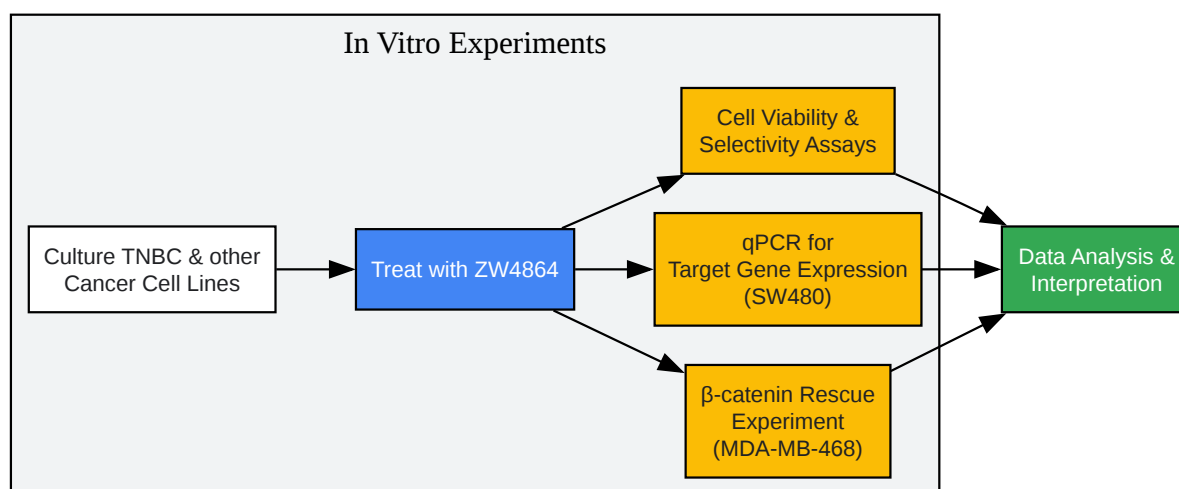
It is noteworthy that in this study, a derivative of **ZW4864**, compound 21, demonstrated greater potency in suppressing Wnt/ $\beta$ -catenin target gene transcription and selective inhibition of Wnt-dependent cancer cell growth compared to **ZW4864**.<sup>[7]</sup>

## Experimental Protocols

### In Vitro Evaluation of **ZW4864**



- Cell Lines: MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-231 (TNBC), and MCF10A (normal breast epithelial).[7]
- $\beta$ -catenin Rescue Experiment: MDA-MB-468 cells were treated with **ZW4864**. A plasmid to constitutively activate  $\beta$ -catenin was transfected into the cells to determine if it could rescue the growth inhibition caused by **ZW4864**. [7]
- Quantitative PCR (qPCR): SW480 cells were treated with **ZW4864** to measure the expression levels of Wnt/ $\beta$ -catenin target genes (Axin2, cyclin D1, BCL9L) and a housekeeping gene (HPRT).[7]
- Cell Viability Assays: The effects of **ZW4864** on the viability of various cancer cell lines and a normal cell line were assessed to determine potency and selectivity.[7]



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Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor **ZW4864**.

## Conclusion

The designation **ZW4864** has been applied to two distinct therapeutic agents with different mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab

zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including HER2-low breast cancer which can encompass some TNBC cases. However, its clinical development has been halted. The small-molecule inhibitor **ZW4864** targets the Wnt/ $\beta$ -catenin pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target activity in TNBC cell lines, although more potent derivatives have since been identified. Further research would be necessary to fully elucidate the therapeutic potential of targeting the  $\beta$ -catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the available technical information for both compounds, offering a resource for researchers and drug development professionals in the field of oncology.

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